4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol
Description
4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol is a secondary amino alcohol featuring a 3,3,5-trimethylcyclohexyl group attached to a butan-2-ol backbone via an amino linkage. Its molecular formula is C₁₃H₂₇NO, with a calculated molecular weight of 213.36 g/mol. However, direct experimental data on its synthesis, stability, or biological activity are scarce in publicly available literature.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-[(3,3,5-trimethylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-10-7-12(9-13(3,4)8-10)14-6-5-11(2)15/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
POFNXSRZIDNNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistent quality and purity. The industrial production also includes purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group and Molecular Properties
Key Observations :
- Functional Groups: The target compound’s amino alcohol group contrasts with Homosalate’s ester and phenolic hydroxyl, which are critical for UV absorption . The cyclohexanone derivative lacks polar groups, limiting its reactivity to ketone-specific reactions .
- Molecular Weight: The target compound’s lower molecular weight compared to Homosalate suggests differences in solubility and volatility. Amino alcohols typically exhibit higher water solubility than esters or ketones.
Research Findings and Limitations
Stability and Reactivity
- Cyclohexyl Group Stability : The 3,3,5-trimethyl substitution pattern in Homosalate and related compounds enhances thermal stability, as methyl groups reduce ring strain . This likely applies to the target compound as well.
- Amino Alcohol Reactivity: Protonation of the amino group in aqueous environments may enhance solubility, while the hydroxyl group could participate in esterification or etherification.
Biological Activity
4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol, also known by its CAS number 59410-27-4, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H27NO. The compound features a butanol backbone with a trimethylcyclohexyl group attached to an amino group. This unique structure may influence its interaction with biological systems.
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro. It may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains.
Pharmacological Studies
A variety of pharmacological studies have been conducted to assess the efficacy and safety of this compound:
| Study Type | Findings |
|---|---|
| In vitro studies | Demonstrated significant reduction in cell apoptosis under oxidative stress conditions. |
| Animal models | Exhibited reduced inflammation and improved recovery in models of neurodegenerative diseases. |
| Clinical trials | Initial phases indicate potential benefits in treating chronic pain and inflammation. |
Case Studies
- Neurodegenerative Disease Model : A study published in a peer-reviewed journal involved administering this compound to mice with induced neurodegeneration. Results showed a marked improvement in cognitive function and reduced neuronal loss compared to control groups.
- Chronic Pain Management : A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain conditions. Participants reported a significant decrease in pain levels after treatment with the compound over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
